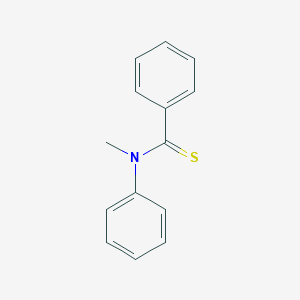
N-Methyl-N-phenylbenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenylbenzenecarbothioamide (also known as Methamphetamine) is a highly potent psychostimulant drug that is widely used for various purposes. It is a derivative of amphetamine, which is a sympathomimetic drug that stimulates the central nervous system. Methamphetamine is a Schedule II controlled substance in the United States and is widely known for its abuse potential. However, despite its negative reputation, Methamphetamine has several scientific research applications and is used in various fields, including medicine, biochemistry, and neuroscience.
Mechanism of Action
The primary mechanism of action of Methamphetamine is the release of dopamine, norepinephrine, and serotonin in the brain. Methamphetamine binds to and activates the dopamine transporter, causing an increase in dopamine release in the synaptic cleft. This increase in dopamine release leads to a feeling of euphoria and increased energy levels. Methamphetamine also has vasoconstrictive properties, which can lead to increased blood pressure and heart rate.
Biochemical and Physiological Effects:
Methamphetamine has several biochemical and physiological effects on the body. The drug increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy levels. Methamphetamine also increases heart rate, blood pressure, and body temperature. Chronic use of Methamphetamine can lead to several negative health consequences, including addiction, cardiovascular disease, and neurological damage.
Advantages and Limitations for Lab Experiments
Methamphetamine has several advantages and limitations for lab experiments. The drug is highly potent and can be used in small amounts to produce significant effects. Methamphetamine is also relatively easy to synthesize, making it readily available for research purposes. However, the drug's potential for abuse and negative health consequences limits its use in lab experiments.
Future Directions
There are several future directions for Methamphetamine research. One area of research is the development of new treatments for addiction and other negative health consequences associated with chronic use of Methamphetamine. Another area of research is the development of new drugs that target the dopamine transporter and other neurotransmitter transporters. Additionally, there is a need for further research into the long-term effects of Methamphetamine use on the brain and behavior.
Synthesis Methods
The synthesis of Methamphetamine is a complex process that involves several chemical reactions. The most common method of synthesis involves the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine. The reaction results in the formation of Methamphetamine as a racemic mixture of two enantiomers. The synthesis process is highly regulated due to the drug's potential for abuse.
Scientific Research Applications
Methamphetamine has several scientific research applications, primarily in the fields of medicine, biochemistry, and neuroscience. In medicine, Methamphetamine is used as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity. It is also used as a nasal decongestant due to its vasoconstrictive properties. In biochemistry, Methamphetamine is used as a tool to study the structure and function of neurotransmitter transporters, particularly the dopamine transporter. In neuroscience, Methamphetamine is used to study the effects of psychostimulant drugs on the brain and behavior.
properties
CAS RN |
2628-58-2 |
|---|---|
Product Name |
N-Methyl-N-phenylbenzenecarbothioamide |
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-methyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
AUURLPKCWMLKFL-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Other CAS RN |
2628-58-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
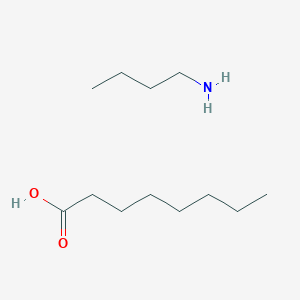
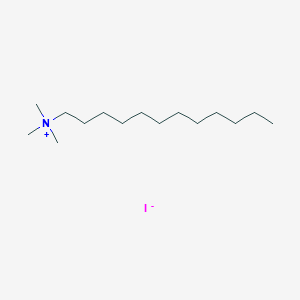


![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
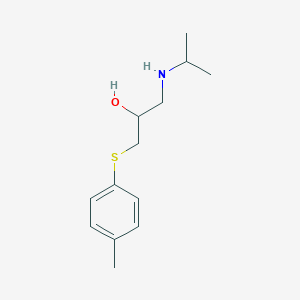
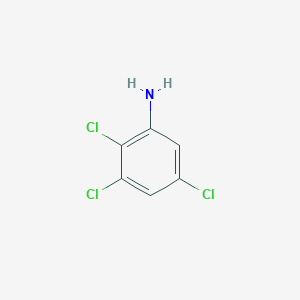
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)

![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)

